molecular formula C12H14N2 B1217390 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 350680-06-7

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B1217390
CAS No.: 350680-06-7
M. Wt: 186.25 g/mol
InChI Key: SEIGTDMBJJWKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Conformational Analysis

The molecular structure consists of a pyridine ring fused to an indole system, with partial saturation at the pyridine moiety (positions 2,3,4,5). The methyl group at position 6 introduces steric and electronic effects that influence conformational flexibility.

Structural Features:

  • Fused Bicyclic Core : The indole moiety (benzopyrrole) shares a benzene ring with a partially saturated pyridine ring.
  • Saturation Pattern : The pyridine ring is hydrogenated at positions 2,3,4,5, adopting a chair-like conformation in the tetrahydro region.
  • Methyl Substituent : The methyl group at position 6 creates a chiral center, though racemic mixtures are common in synthetic preparations.
Table 1: Key Structural Descriptors
Parameter Value/Description Source Citation
SMILES Notation CC1=CC=CC2=C1NC3=C2CNCC3
InChI Key SEIGTDMBJJWKGU-UHFFFAOYSA-N
Planarity Indole moiety planar; tetrahydro-pyridine ring non-planar

Conformational studies suggest that the tetrahydro-pyridine ring adopts a chair conformation, minimizing steric strain between the methyl group and adjacent hydrogen atoms. Density Functional Theory (DFT) calculations predict a energy barrier of ~5 kcal/mol for ring inversion, though experimental validation is limited.

Physicochemical Properties and Spectroscopic Data

The compound exhibits properties typical of fused heterocycles, with moderate polarity and solubility in organic solvents.

Physicochemical Profile:

Property Value Method/Source Citation
Molecular Weight 186.25 g/mol
Melting Point Not reported (decomposes >200°C)
Solubility Soluble in DMSO, methanol; insoluble in water
LogP (Partition Coefficient) ~2.1 (predicted)

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 2.60–2.75 (m, 4H, CH₂), 3.20 (t, 2H, CH₂), 6.85–7.10 (m, 3H, aromatic).
    • ¹³C NMR : 21.4 (CH₃), 28.1–45.2 (tetrahydro-pyridine carbons), 110.5–135.8 (aromatic carbons).
  • Infrared (IR) Spectroscopy :
    Peaks at 2920 cm⁻¹ (C-H stretch, CH₃), 1600 cm⁻¹ (aromatic C=C), and 1450 cm⁻¹ (C-N stretch).

  • Mass Spectrometry :
    ESI-MS m/z: 186.1157 [M+H]⁺ (calculated for C₁₂H₁₄N₂: 186.1157).

Table 2: Comparative Spectral Data
Technique Key Peaks/Assignments Source Citation
UV-Vis (λmax) 280 nm (π→π* transition)
X-ray Diffraction No crystal structure reported

The absence of a resolved X-ray structure limits insights into exact bond angles and dihedral conformations. However, computational models align with observed NMR coupling constants, supporting the proposed chair-like tetrahydro-pyridine conformation.

Properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-3-2-4-9-10-7-13-6-5-11(10)14-12(8)9/h2-4,13-14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIGTDMBJJWKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursors

The Fischer indole synthesis remains the most widely employed method for constructing the tetrahydropyridoindole core. This cyclization reaction typically involves the condensation of a substituted phenylhydrazine with a cyclic ketone precursor. For 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, the optimal precursors are 4-oxopiperidinium chloride and O-tolylhydrazine hydrochloride under acidic conditions.

The reaction proceeds through a sequence of:

  • Hydrazone formation between the ketone and hydrazine
    2.-sigmatropic rearrangement to generate the indole ring

  • Cyclization to form the tetrahydropyridine moiety

Key parameters influencing yield include:

  • Acid catalyst concentration (optimal: 1.2 eq HCl)

  • Reaction temperature (80°C)

  • Solvent system (ethanol/water 3:1 v/v)

Under these conditions, the reaction achieves a 42% yield , with the remaining mass attributed to unreacted starting materials and byproducts from competing cyclization pathways.

Byproduct Analysis and Mitigation

Common byproducts identified through LC-MS analysis include:

  • Linear dimers from hydrazone coupling (15-18%)

  • Over-oxidized quinoline derivatives (7-9%)

  • Uncyclized hydrazine intermediates (12-14%)

Strategies to suppress byproduct formation:

ParameterOptimizationEffect on Byproducts
Temperature ControlGradual heating (2°C/min)Reduces dimerization by 40%
Solvent PolarityEthanol/water → Acetic acidLowers quinoline formation to 3%
Catalyst Loading1.5 eq HCl → 1.2 eq HClDecreases hydrolysis byproducts

The use of hydrogen chloride gas instead of aqueous HCl improves mass transfer efficiency, increasing yield to 48% in pilot-scale trials.

Post-Synthetic Modifications

Alkylation and Functionalization

The parent compound undergoes further derivatization to enhance solubility or biological activity. A notable example is the Michael addition with ethyl acrylate:

Reaction Scheme:
6-Methyl-THPI + CH₂=CHCOOEt → 3-(6-Methyl-THPI-yl)propionate

Conditions:

  • Catalyst: Benzyltrimethylammonium hydroxide (Triton B)

  • Solvent: Benzene

  • Temperature: Reflux (80°C)

  • Time: 7 hours

This step achieves 80% conversion efficiency with minimal side reactions. The resulting ester derivatives serve as intermediates for hydrazide formation, which are precursors to triazole-thione analogs with enhanced pharmacokinetic properties.

Hydrazide Formation

The ester intermediates react with hydrazine hydrate to form corresponding hydrazides:

General Procedure:

  • Dissolve ester (1 eq) in anhydrous ethanol

  • Add hydrazine hydrate (3 eq) dropwise

  • Reflux for 4 hours under N₂ atmosphere

  • Cool and filter crystalline product

Yield Optimization Data:

Ester DerivativeSolvent SystemYield (%)Purity (HPLC)
PropionateEthanol/water7398.2
Methoxy-substitutedTHF/water44.695.8
Chloro-substitutedDCM/hexane7497.5

The variability in yields correlates with electron-withdrawing substituents stabilizing the intermediate imine species.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Recent advancements employ microreactor technology to improve process safety and yield:

Flow System Parameters:

  • Reactor volume: 50 mL

  • Residence time: 12 minutes

  • Temperature: 85°C

  • Pressure: 3 bar

This method achieves:

  • 53% isolated yield (11% improvement over batch)

  • 98.5% conversion efficiency

  • 6 kg/day production capacity

The enhanced performance stems from superior heat/mass transfer and precise control over exothermic cyclization steps.

Purification Protocols

Industrial purification utilizes a multi-step process:

  • Acid-Base Extraction

    • Dissolve crude product in 2M HCl

    • Wash organic layer (toluene) to remove neutrals

    • Basify with 10% NaOH to precipitate product

  • Crystallization

    • Solvent: Ethanol/water (4:1)

    • Cooling rate: 0.5°C/min

    • Final purity: 99.3% by GC-MS

  • Drying

    • Vacuum oven (40°C, 15 mmHg)

    • Residual solvent: <0.1% (ICH guidelines)

This protocol reduces production costs by 22% compared to column chromatography methods.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (€/kg)Scalability
Fischer Indole42-4898.51,200High
Microwave-Assisted5599.12,800Medium
Flow Chemistry5399.31,500Very High
Enzymatic Synthesis3897.84,200Low

The Fischer method remains preferred for large-scale production due to its cost-effectiveness, while flow chemistry shows promise for high-purity applications.

Analytical Characterization

Critical quality control parameters include:

1H NMR (400 MHz, CDCl₃):

  • δ 2.42 (s, 3H, CH₃)

  • δ 3.49 (s, 2H, NCH₂)

  • δ 4.29 (t, J=6.7 Hz, 2H, CH₂CO)

HPLC Conditions:

  • Column: C18, 5μm, 250×4.6mm

  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA

  • Retention time: 6.8 minutes

Mass Spec (ESI+):

  • m/z 187.12 [M+H]+ (calculated: 186.25)

These analytical markers ensure batch-to-batch consistency in pharmaceutical applications .

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

This palladium-catalyzed cross-coupling reaction introduces aryl or heteroaryl groups at specific positions. For example:

  • Substrate : Triflate derivative of 6-methyltetrahydropyridoindole (Compound VII )

  • Reagents : Pinacol boronate reagent, Pd catalyst, base

  • Conditions : 80°C for 16 h under nitrogen

  • Outcome : Incorporation of R₄ substituents (e.g., aryl, heteroaryl) at position 9 of the indole scaffold .

Example Reaction Pathway :

text
Triflate (VII) + Boronate → Pd-mediated coupling → R₄-substituted product (VIII)

N-Alkylation and Acylation

The secondary amine in the tetrahydro-pyridine ring undergoes alkylation or acylation:

Alkylation:

  • Reagents : Alkyl halides (R'-X), K₂CO₃, crown ether

  • Conditions : 65°C for 3 h

  • Example : Reaction with 2,2,2-trifluoroethyl triflate yields N-alkylated derivatives with trifluoroethyl groups .

Acylation:

  • Reagents : Hydroxyacetyl chloride, HATU, DIPEA

  • Conditions : Room temperature, DCM solvent

  • Outcome : Formation of 1-(3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-hydroxyethanone .

Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution occurs at electron-rich positions of the indole ring:

  • Site : Position 8 (para to methyl group)

  • Reagents : Halogens (Cl₂, Br₂), HNO₃, or sulfonating agents

  • Outcome : Halogenated or sulfonated derivatives with retained biological activity .

Ullmann-Type Coupling

Used for introducing aryl/heteroaryl groups under copper catalysis:

  • Substrate : Brominated tetrahydropyridoindole intermediates

  • Reagents : Aryl boronic acids, CuI, ligand

  • Conditions : Microwave irradiation at 170°C for 2 h

  • Application : Synthesis of 7-chloro-6-fluoro-4-methyl derivatives .

Derivatization Strategies

Reaction Type Reagents/Conditions Products Biological Relevance
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 16 h9-Aryl/heteroaryl derivatives (e.g., 30 )Enhanced cGAS inhibition (IC₅₀: 0.06 μM)
N-AcylationHATU, DIPEA, DCM, RTHydroxyacetyl derivatives (e.g., x )Improved solubility and bioavailability
HalogenationNCS, DMF, 0°C → RT8-Chloro derivativesAntiproliferative activity (IC₅₀: 1.2 μM)

Impact of Substituents on Reactivity

  • Methyl Group (Position 6) : Enhances electron density at position 8, facilitating electrophilic substitution .

  • Fluorine/Chlorine (Position 8) : Increases metabolic stability and binding affinity to serotonin receptors (5-HT₆) .

Case Study :

  • Compound 30 (6-Fluoro-9-methyl derivative):

    • Synthesized via Suzuki coupling and chiral resolution.

    • Showed 6-fold higher potency (EC₅₀: 0.06 μM) compared to non-fluorinated analogues .

Solubility and Thermodynamic Data

  • Solubility in Buffer (pH 7.4) : ≤8 × 10⁻⁴ mole fraction .

  • Partition Coefficient (log P) : 2.1–3.4, indicating moderate lipophilicity.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research has indicated that derivatives of 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit potential antidepressant effects. These compounds may act on the serotonin and norepinephrine reuptake systems, which are crucial for mood regulation. A study demonstrated that certain derivatives could significantly reduce depressive-like behaviors in animal models, suggesting their potential as therapeutic agents for depression .

Anticancer Activity
The compound has shown promise in anticancer research. Specific analogs have been tested for their ability to inhibit tumor growth in various cancer cell lines. For example, one study reported that a derivative of this compound exhibited cytotoxic effects against breast cancer cells by inducing apoptosis and disrupting cell cycle progression . This highlights its potential as a lead compound for developing new anticancer drugs.

Neuroscience Research

Neuroprotective Effects
this compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of this compound. Animal models treated with this compound demonstrated improved memory and learning capabilities. The mechanism appears to involve modulation of neurotransmitter systems associated with cognition .

Pharmacological Studies

Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Studies have shown that it has favorable absorption and distribution properties in biological systems. Toxicological assessments indicate a relatively low toxicity profile at therapeutic doses, making it a candidate for further development in clinical applications .

Data Summary Table

Application Area Findings/Effects References
Antidepressant PropertiesReduces depressive-like behaviors in animal models
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsProtects neurons from oxidative stress
Cognitive EnhancementImproves memory and learning capabilities
PharmacokineticsFavorable absorption; low toxicity profile

Case Studies

  • Antidepressant Efficacy Study : In an experimental study involving mice subjected to chronic stress models, administration of this compound resulted in significant reductions in immobility time during forced swim tests compared to control groups .
  • Cancer Cell Line Testing : A series of experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with specific derivatives led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .
  • Neuroprotection Research : In vitro assays using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide showed that pre-treatment with this compound significantly reduced cell death and preserved mitochondrial function .

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Structure-Activity Relationships (SAR)

The pharmacological profile of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is highly sensitive to substituent position and type. Key analogs include:

Compound Name Substituent Position CAS Number Molecular Formula Key Biological Notes References
6-Methyl derivative C6 350680-06-7 C₁₂H₁₄N₂ Potential enhanced lipophilicity; CFTR modulation (inferred from scaffold activity)
2-Methyl derivative C2 5094-12-2 C₁₂H₁₄N₂ Unreported activity; structural analog
8-Methyl derivative (hydrochloride) C8 57933-28-5 C₁₂H₁₅ClN₂ Improved solubility via salt formation
8-Bromo derivative C8 205584-61-8 C₁₁H₁₁BrN₂ Halogenation may enhance potency but reduce solubility
Parent scaffold (unsubstituted) - 6208-60-2 C₁₁H₁₂N₂ Core structure with CFTR potentiation in HTS

Key Observations :

  • Halogenation : Bromine at C8 (CAS 205584-61-8) introduces electron-withdrawing effects, which may enhance binding affinity but compromise solubility .
  • Salt Forms : Hydrochloride salts (e.g., 8-methyl derivative) improve aqueous solubility, critical for in vivo applications .

Pharmacological Profiles

The unsubstituted scaffold (CAS 6208-60-2) demonstrated potent CFTR rescue activity in high-throughput screening (HTS), with Hit-7, Hit-8, and Hit-9 (methyl or fluoro-substituted analogs) showing efficacy comparable to VX-770 (Ivacaftor) in restoring F508del- and G551D-CFTR function .

Mechanistic Insights :

  • The scaffold acts as a CFTR potentiator, stabilizing the open channel conformation of mutant CFTR proteins .
  • Methyl groups may prolong metabolic stability by blocking cytochrome P450 oxidation sites, enhancing pharmacokinetic properties .

Physicochemical Properties

  • Molecular Weight : The 6-methyl derivative (MW 186.25) has a slight increase over the parent scaffold (MW 172.23), influencing logP and bioavailability .
  • Solubility : Salt forms (e.g., hydrochloride) mitigate solubility challenges inherent to the hydrophobic tricyclic core .
  • Synthetic Accessibility : Derivatives are synthesized via coupling reactions (e.g., amide bond formation with heteroaryl carboxylic acids) in moderate-to-high yields (22–95%) .

Biological Activity

6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (C12H14N2) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H14N2
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1609402-71-2
  • Purity : >95% .

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : The compound has been studied for its potential antidepressant effects. In animal models, it demonstrated significant reductions in depressive-like behaviors, suggesting involvement in monoaminergic systems similar to traditional antidepressants .
  • Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis. It appears to modulate pathways related to neuroinflammation and cellular survival .
  • Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the pyrido[4,3-b]indole framework can enhance or diminish its activity:

ModificationEffect on Activity
Methyl group at position 6Enhances antidepressant and neuroprotective effects
Alteration of nitrogen positionsAffects binding affinity to target receptors

Research has shown that compounds with similar structures but different substitutions exhibit varied biological activities, emphasizing the importance of SAR studies in drug development .

Study 1: Antidepressant Effects

In a controlled study involving rodents, this compound was administered over two weeks. Results indicated a significant decrease in immobility time in the forced swim test compared to control groups. This suggests a potential mechanism akin to selective serotonin reuptake inhibitors (SSRIs) .

Study 2: Neuroprotection Against Oxidative Stress

A study assessed the neuroprotective effects of the compound against hydrogen peroxide-induced oxidative stress in neuronal cell cultures. The results showed that treatment with this compound significantly reduced cell death and increased levels of antioxidant enzymes .

Study 3: Antitumor Activity

In vitro experiments conducted on various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how do reaction conditions impact yields?

  • Methodology :

  • Fischer Indole Synthesis : React substituted phenylhydrazines with 4-piperidone derivatives under acidic conditions. highlights a one-pot method using PEG-400 at 110–120°C without catalysts, achieving high yields (75–92%) and shorter reaction times .
  • Alternative Routes : describes a regioselective cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones using NaNH₂/KNH₂ in solvents like THF or dioxane (20°C to reflux). This avoids toxic arylhydrazines used in classical Fischer synthesis .
    • Key Variables : Solvent choice (polar vs. non-polar), temperature, and catalyst presence (e.g., CsF in DMF for propargyl acrylate coupling; see ) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR/LC-MS : For structural confirmation (e.g., ¹H/¹³C NMR in ; LC-MS with m/z = 351 [M+H]⁺ in ) .
  • X-ray Crystallography : Limited data available, but computational properties (e.g., LogP = 4.9, PSA = 21.1 Ų) are derived from and .
    • Purification : Column chromatography with gradients like hexane/ethyl acetate () or recrystallization .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antiproliferative Screening : MTT assay against cancer cell lines (e.g., Hela, A549) with IC₅₀ values as low as 2.3 µM for derivatives ( ) .
  • Enzyme Inhibition : Fluorescence-based assays for targets like c-Met kinase (IC₅₀ = 0.8 µM in ) or CFTR potentiator activity (EC₅₀ = 1.2 µM in ) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Key Modifications :

  • Substituent Effects : Alkyl/aralkyl groups at position 6 (methyl in ) improve lipid solubility, while sulfonyl groups enhance c-Met binding ( ) .
  • Pharmacophore Mapping : Docking studies (AutoDock Vina) show that planar indole-pyridine systems interact with c-Met’s ATP-binding pocket (ΔG = −9.8 kcal/mol; ) .
    • Table: SAR Trends in Anticancer Derivatives
Substituent PositionFunctional GroupIC₅₀ (µM) vs. HelaTarget Affinity
6-MethylAlkyl2.3c-Met
8-SulfonylSulfonyl1.8EGFR
5-PhenethylArylalkyl4.15-HT₆ Receptor
Data compiled from , and 12 .

Q. What computational strategies validate mechanistic hypotheses for biological activity?

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) reveal stable binding of 6-methyl derivatives to c-Met (RMSD < 2.0 Å; ) .
  • Free Energy Calculations : MM-PBSA analysis identifies key residues (e.g., Met1160, Lys1112) contributing to ΔG_binding = −42.6 kJ/mol .

Q. How can conflicting in vitro/in vivo data be resolved?

  • Case Study : Derivatives showing low nM IC₅₀ in vitro ( ) but poor in vivo efficacy may suffer from metabolic instability.
  • Solutions :

  • Metabolic Profiling : Liver microsome assays (e.g., CYP3A4-mediated oxidation; ) .
  • Prodrug Design : Esterification of hydroxyl groups (e.g., ethyl carboxylate in ) improves bioavailability .

Q. What strategies address toxicity challenges during preclinical development?

  • Mitigating Off-Target Effects :

  • Selectivity Screening : Kinase profiling (≥50 kinases) identifies off-target inhibition (e.g., hERG channel in ) .
  • Toxicophore Elimination : Replace metabolically labile groups (e.g., methyl → trifluoromethyl) to reduce reactive metabolite formation .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous conditions for Fischer indole synthesis () and inert atmospheres for cyclizations ( ) .
  • Data Validation : Cross-verify NMR shifts with computed spectra (Gaussian 09; ) and ensure elemental analysis matches theoretical values (±0.3%; ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
Reactant of Route 2
6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.